molecular formula C10H17BrN2O B2949653 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole CAS No. 1855951-01-7

4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole

Cat. No.: B2949653
CAS No.: 1855951-01-7
M. Wt: 261.163
InChI Key: YWKUDWQMFKPJGH-UHFFFAOYSA-N
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Description

4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom, a butoxymethyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole typically involves the reaction of 4-bromo-3-(hydroxymethyl)-1-ethyl-1H-pyrazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of 4-azido-3-(butoxymethyl)-1-ethyl-1H-pyrazole or 4-thio-3-(butoxymethyl)-1-ethyl-1H-pyrazole.

    Oxidation Reactions: Formation of this compound-5-carboxylic acid.

    Reduction Reactions: Formation of 4-bromo-3-(butoxymethyl)-1-ethyl-1,2-dihydro-1H-pyrazole.

Scientific Research Applications

4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the butoxymethyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-(methoxymethyl)-1-ethyl-1H-pyrazole
  • 4-bromo-3-(ethoxymethyl)-1-ethyl-1H-pyrazole
  • 4-bromo-3-(propoxymethyl)-1-ethyl-1H-pyrazole

Uniqueness

4-bromo-3-(butoxymethyl)-1-ethyl-1H-pyrazole is unique due to the presence of the butoxymethyl group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-3-(butoxymethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-3-5-6-14-8-10-9(11)7-13(4-2)12-10/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKUDWQMFKPJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1Br)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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